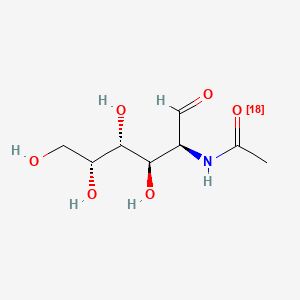
2,2',5-Trichlorobiphenyl-3,4,4',6,6'-D5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 is a stable isotope-labeled compound, specifically a deuterated form of 2,2’,5-Trichlorobiphenyl. This compound is used extensively in scientific research due to its unique properties and applications in various fields .
Métodos De Preparación
The synthesis of 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 involves the introduction of deuterium atoms into the biphenyl structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts under specific reaction conditions. Industrial production methods often involve the use of high-purity deuterium gas and specialized equipment to ensure the incorporation of deuterium atoms at the desired positions .
Análisis De Reacciones Químicas
2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions often involve reagents like sodium iodide in acetone or other polar solvents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of polychlorinated biphenyls (PCBs).
Biology: Employed in studies involving the metabolism and environmental fate of PCBs.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of PCBs in biological systems.
Industry: Applied in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific receptors and enzymes, influencing their activity. The deuterium atoms in the compound can also affect its pharmacokinetic and metabolic profiles, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated analogs .
Comparación Con Compuestos Similares
2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 can be compared with other similar compounds, such as:
2,4,5-Trichlorobiphenyl: Another polychlorinated biphenyl with different chlorine substitution patterns.
2,2’,4-Trichlorobiphenyl: A compound with chlorine atoms at different positions on the biphenyl rings.
2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-D5: A deuterated analog with a different substitution pattern
The uniqueness of 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 lies in its specific deuterium labeling, which provides distinct advantages in research applications, particularly in studies involving the tracking and quantification of PCBs.
Propiedades
Fórmula molecular |
C12H7Cl3 |
|---|---|
Peso molecular |
262.6 g/mol |
Nombre IUPAC |
1,4-dichloro-2-(2-chloro-4,6-dideuteriophenyl)-3,5,6-trideuteriobenzene |
InChI |
InChI=1S/C12H7Cl3/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H/i2D,3D,5D,6D,7D |
Clave InChI |
DCMURXAZTZQAFB-QJLNLPRVSA-N |
SMILES isomérico |
[2H]C1=CC(=C(C(=C1)Cl)C2=C(C(=C(C(=C2[2H])Cl)[2H])[2H])Cl)[2H] |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine](/img/structure/B12391997.png)
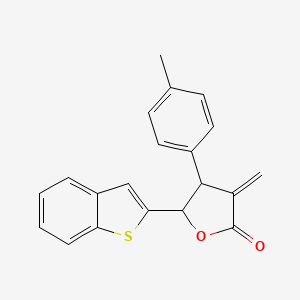
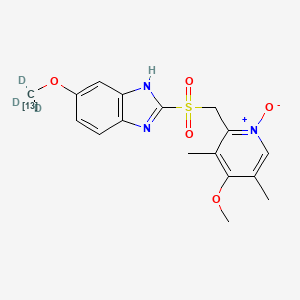
![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)


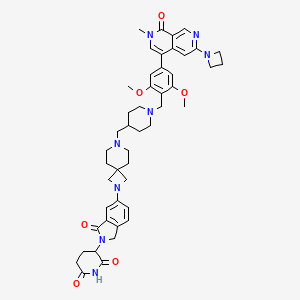
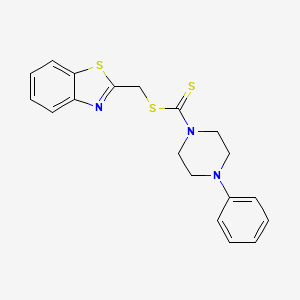
![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
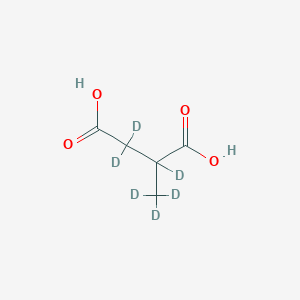
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)

![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)
